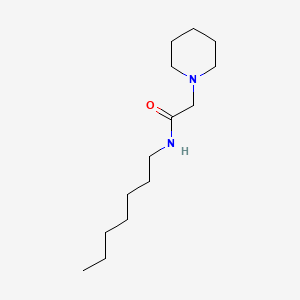

1-Piperidineacetamide, N-heptyl-

Description

1-Piperidineacetamide, N-heptyl- (CAS: 100962-39-8) is a piperidine-derived amide with the molecular formula C₁₄H₂₈N₂O and a molecular weight of 240.38 g/mol . Its structure comprises a piperidine ring linked to an acetamide group substituted with a heptyl chain at the nitrogen atom. This compound belongs to a broader class of piperidineacetamides, which are studied for their diverse pharmacological and material science applications due to their structural versatility and tunable properties.

Properties

CAS No. |

100962-39-8 |

|---|---|

Molecular Formula |

C14H28N2O |

Molecular Weight |

240.38 g/mol |

IUPAC Name |

N-heptyl-2-piperidin-1-ylacetamide |

InChI |

InChI=1S/C14H28N2O/c1-2-3-4-5-7-10-15-14(17)13-16-11-8-6-9-12-16/h2-13H2,1H3,(H,15,17) |

InChI Key |

HXVXEZYHFRHSOT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCNC(=O)CN1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Piperidineacetamide, N-heptyl- can be synthesized through the reaction of heptylamine with piperidine-1-carboxylic acid. The reaction typically involves the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, and the product is purified through standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of 1-Piperidineacetamide, N-heptyl- may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Piperidineacetamide, N-heptyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-Piperidineacetamide, N-heptyl- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 1-Piperidineacetamide, N-heptyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Piperidineacetamide derivatives differ primarily in their substituents, which influence solubility, stability, and bioactivity. Key analogs include:

Structural Insights :

Key Comparisons :

- Fentanyl Analogs : 1-Piperidineacetamide derivatives share structural motifs with fentanyl-related compounds (e.g., 4-phenylamidopiperidines), which are potent analgesics. However, N-heptyl substitution likely reduces opioid receptor affinity compared to phenethyl groups in fentanyl .

- Toxicity : The acridinyl-substituted analog shows significant acute toxicity (LD₅₀ = 290 mg/kg), whereas N-heptyl derivatives lack reported toxicity data, suggesting a safer profile .

Biological Activity

1-Piperidineacetamide, N-heptyl- (CAS No. 100962-39-8) is a compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

- Molecular Formula : C13H19N2O

- Molecular Weight : 221.30 g/mol

- IUPAC Name : N-heptyl-1-piperidineacetamide

The mechanism of action of 1-Piperidineacetamide, N-heptyl- primarily involves its interaction with specific molecular targets, including enzymes and receptors. It has been identified as a potential inhibitor of protein arginine methyltransferases (PRMTs), which play crucial roles in various cellular processes including gene regulation and signal transduction .

Anticancer Properties

Research indicates that 1-Piperidineacetamide, N-heptyl- exhibits anticancer properties through the inhibition of PRMTs, particularly Type I and Type II PRMTs. These enzymes are often overexpressed in various cancers, making them a target for therapeutic intervention. Studies have shown that inhibiting these enzymes can lead to decreased proliferation of cancer cells and increased apoptosis .

Antihistaminic Effects

The compound has also been investigated for its antihistaminic properties. It appears to modulate histamine signaling pathways, which could be beneficial in treating allergic reactions and other histamine-related disorders .

Neuroprotective Effects

Preliminary studies suggest that 1-Piperidineacetamide, N-heptyl- may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. The exact mechanisms remain under investigation but may involve modulation of inflammatory pathways and oxidative stress reduction .

Study on Cancer Cell Lines

A study evaluating the effects of 1-Piperidineacetamide, N-heptyl- on various cancer cell lines demonstrated significant inhibition of cell growth in breast and prostate cancer models. The compound was administered at varying concentrations, revealing a dose-dependent response in cell viability .

| Concentration (µM) | Breast Cancer Cell Viability (%) | Prostate Cancer Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 85 | 90 |

| 50 | 60 | 70 |

| 100 | 30 | 40 |

Clinical Implications

In clinical settings, the potential use of this compound as an adjunct therapy in cancer treatment is being explored. Its ability to enhance the efficacy of existing chemotherapeutic agents while reducing side effects presents a promising avenue for future research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.